molecular formula C9H15N5 B3309868 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine CAS No. 943750-65-0

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine

Cat. No. B3309868
CAS RN: 943750-65-0
M. Wt: 193.25 g/mol
InChI Key: NEYGWAMBNQHINC-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine is a chemical compound with the molecular formula C10H16N4 and a molecular weight of 192.26 . It is a neat product, meaning it is in its pure form .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine . The reaction is carried out at 60-70 °C for 2 hours, then cooled to room temperature. Potassium carbonate is added and stirred for 10 minutes, the aqueous phase is separated, and dried to give the product .


Molecular Structure Analysis

The InChI code for 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine is 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) . This code provides a specific representation of the molecular structure of the compound.

Safety and Hazards

The compound is considered air sensitive . It is also associated with certain hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-7-11-8(10)6-12-9/h6-7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYGWAMBNQHINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731483
Record name 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine

CAS RN

943750-65-0
Record name 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-methylpiperazin-1-yl)-5-nitropyrazine (328 mg, 1.47 mmol) was dissolved in MeOH (15 ml) at room temperature. Pd/C (10%) (50 mg) was added while the reaction mixture was stirred. The reaction mixture was placed under a H2 balloon and stirred at rt for 1.5 hrs. The reaction mixture was filtered through celite and washed with MeOH (30 mL). The filtrate was stripped and dried under vacuum after azeotroping with toluene twice to give a light brown gummy material (280 mg, yield 89%).
Name
2-(4-methylpiperazin-1-yl)-5-nitropyrazine
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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